molecular formula C10H10BrNO B1532534 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1313399-68-6

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1532534
CAS No.: 1313399-68-6
M. Wt: 240.1 g/mol
InChI Key: BPFFTXBYFQNXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated derivative of dihydroisoquinolinone. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 2-methyl-3,4-dihydroisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinolinones.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Dihydroisoquinolinone derivatives.

    Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is of interest in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate its exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
  • 7-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
  • 7-Iodo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Uniqueness

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

7-bromo-2-methyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFFTXBYFQNXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 5
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 6
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.